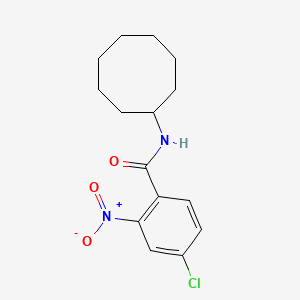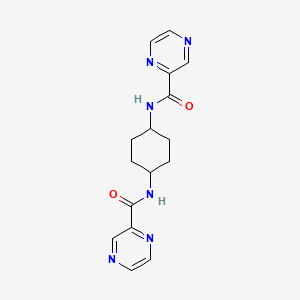
4-chloro-N-cyclooctyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclooctyl-2-nitrobenzamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes, including smooth muscle contraction, cardiac hypertrophy, and neuronal signaling.
Applications De Recherche Scientifique
4-chloro-N-cyclooctyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to be effective in reducing smooth muscle contraction in the airways, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In addition, 4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have anti-hypertrophic effects on the heart, which makes it a potential treatment for heart failure. 4-chloro-N-cyclooctyl-2-nitrobenzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Mécanisme D'action
4-chloro-N-cyclooctyl-2-nitrobenzamide is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes. TRPC4 is a non-selective cation channel that is activated by various stimuli, including receptor activation, changes in membrane potential, and mechanical stress. 4-chloro-N-cyclooctyl-2-nitrobenzamide binds to the channel pore and prevents the influx of calcium ions, which are necessary for the channel to function. This leads to a reduction in the activity of TRPC4 and the downstream physiological effects that it mediates.
Biochemical and Physiological Effects
4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In smooth muscle cells, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the influx of calcium ions, which leads to relaxation and reduced contractility. In cardiac myocytes, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the hypertrophic response to various stimuli, including angiotensin II and mechanical stretch. In neurons, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the influx of calcium ions, which protects against cell death in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-cyclooctyl-2-nitrobenzamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that is easy to synthesize and modify, which allows for the development of more potent and selective compounds. 4-chloro-N-cyclooctyl-2-nitrobenzamide is also a selective blocker of TRPC4, which allows for the study of the specific physiological processes that this channel mediates. However, there are also limitations to the use of 4-chloro-N-cyclooctyl-2-nitrobenzamide in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, 4-chloro-N-cyclooctyl-2-nitrobenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 4-chloro-N-cyclooctyl-2-nitrobenzamide. One direction is the development of more potent and selective inhibitors of TRPC4 that can be used as potential therapeutic agents. Another direction is the study of the long-term effects of 4-chloro-N-cyclooctyl-2-nitrobenzamide on cells and tissues, including its potential toxicity and off-target effects. Finally, the study of the in vivo effects of 4-chloro-N-cyclooctyl-2-nitrobenzamide in animal models of disease will be necessary to determine its potential therapeutic applications in humans.
Conclusion
In conclusion, 4-chloro-N-cyclooctyl-2-nitrobenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes. 4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have anti-asthmatic, anti-hypertrophic, and neuroprotective effects in different cell types and tissues. While there are advantages and limitations to the use of 4-chloro-N-cyclooctyl-2-nitrobenzamide in lab experiments, there are several future directions for the research on this compound that could lead to the development of new therapeutic agents for various disease conditions.
Méthodes De Synthèse
The synthesis of 4-chloro-N-cyclooctyl-2-nitrobenzamide involves a multi-step process that begins with the preparation of 4-chloro-2-nitrobenzoic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with cyclooctylamine to yield the amide product. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst. The overall yield of the synthesis is approximately 10%.
Propriétés
IUPAC Name |
4-chloro-N-cyclooctyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-8-9-13(14(10-11)18(20)21)15(19)17-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYJYLGCTZAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)




![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
amino]phenol](/img/structure/B5746553.png)

